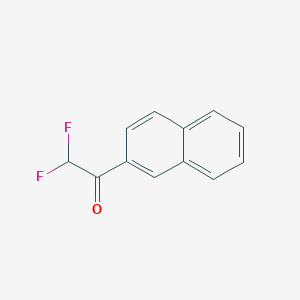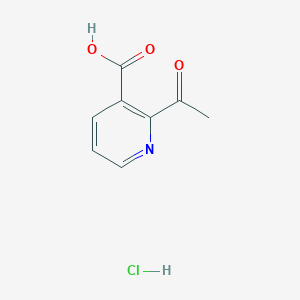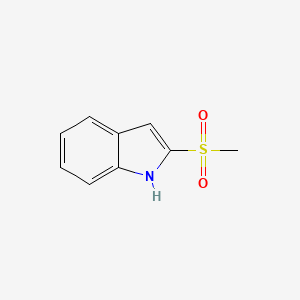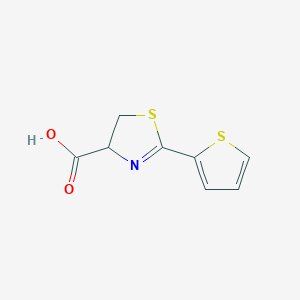![molecular formula C9H20Cl2N4 B13460116 n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine: is a chemical compound that features a pyrazole ring attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine typically involves the reaction of 1-methyl-1h-pyrazole-5-carbaldehyde with n,n-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with various metals
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
n,n-Dimethyl-1,2-ethanediamine: This compound has a similar ethane-1,2-diamine backbone but lacks the pyrazole ring.
1-methyl-1h-pyrazole-5-carbaldehyde: This compound contains the pyrazole ring but lacks the ethane-1,2-diamine backbone.
Uniqueness: n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine is unique due to the combination of the pyrazole ring and the ethane-1,2-diamine backbone. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H20Cl2N4 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N4.2ClH/c1-12(2)7-6-10-8-9-4-5-11-13(9)3;;/h4-5,10H,6-8H2,1-3H3;2*1H |
InChI Key |
QSTNMYDJKKADBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
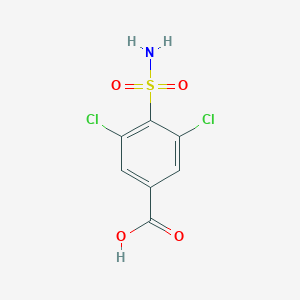
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)
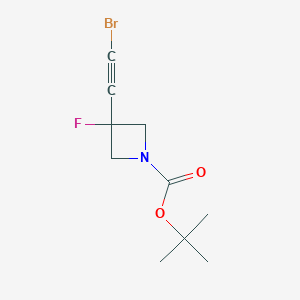
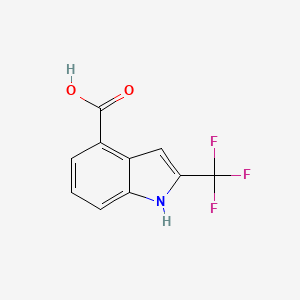
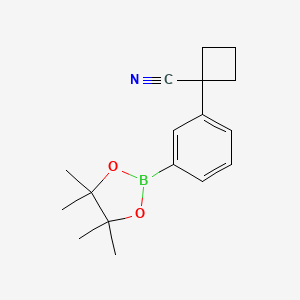
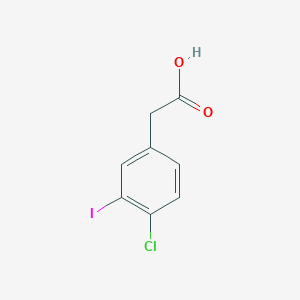
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
